7-methyl-1-benzofuran-5-amine hydrochloride
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Overview
Description
7-methyl-1-benzofuran-5-amine hydrochloride: is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of benzofuran compounds makes them valuable in various fields of scientific research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-benzofuran-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed using reagents like halogens or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid, while reduction may produce benzofuran-5-amine .
Scientific Research Applications
Chemistry: 7-methyl-1-benzofuran-5-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzofuran derivatives are studied for their antimicrobial and antifungal properties. These compounds have shown promise in inhibiting the growth of various pathogens .
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as candidates for anticancer, antiviral, and anti-inflammatory drugs .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 7-methyl-1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens, leading to their antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-methyl-1-benzofuran-5-amine hydrochloride
- (2-methyl-1-benzofuran-7-yl)amine hydrochloride
Comparison: While similar in structure, 7-methyl-1-benzofuran-5-amine hydrochloride may exhibit different biological activities and chemical properties compared to its analogs. The position of the methyl group and other substituents can significantly influence the compound’s reactivity and efficacy in various applications .
Properties
CAS No. |
2742656-64-8 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H |
InChI Key |
NVEPEVOLPOFVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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